molecular formula C20H18 B6331302 1,2-Bis(inden-1-yl)ethane CAS No. 15721-07-0

1,2-Bis(inden-1-yl)ethane

Cat. No. B6331302
CAS RN: 15721-07-0
M. Wt: 258.4 g/mol
InChI Key: CTWJQOQFTNPBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(inden-1-yl)ethane, commonly referred to as BIEE, is a synthetic organic compound with a molecular formula of C14H14. It is a colorless, flammable liquid with a low boiling point of approximately 70°C. BIEE is used in a variety of industrial and scientific applications, such as in the synthesis of pharmaceuticals and in the production of polymers. It is also used as a solvent, a stabilizer, and a catalyst.

Scientific Research Applications

Polymerization Catalysts

1,2-Bis(inden-1-yl)ethane has been used in the synthesis of bis-1,2-(4-aryl-2-alkyl-1H-inden-1-yl) ethane, a compound characterized by various spectroscopic methods. This compound was then applied as a ligand for fabricating metal complexes used as catalysts for the polymerization of olefins (Lotfi et al., 2019).

Crystal and Molecular Structure Analysis

The ligand 1,2-bis(3,5-dimethylpyrazol-1-yl)ethane has been synthesized and its complex with palladium(II) chloride has been prepared, with the structure determined by X-ray crystallography (Baker et al., 1995). Additionally, 1,2-bis(pyridin-4-yl)ethane forms co-crystals with 4-alkoxybenzoic acids, held together by hydrogen bonds (Tabuchi et al., 2015).

Ligand Formation

N,N’-(ethane-1,2-diylbis(4,1-phenylene))bis ligands have been formed by diamine and two aromatic aldehyde using Schiff base condensation method, with geometric properties such as bond lengths and angles evaluated (Uluçam & Yenturk, 2019).

Synthesis of Metal Complexes

1,2-Bis(inden-1-yl)ethane has been used in the synthesis of [ethylene-1-(eta(5)-4,5,6,7-tetrahydro-1-indenyl)-2-(eta(5)-4',5',6',7'-tetrahydro-2'-indenyl)]titanium dichloride, a novel ansa-metallocene, showcasing the versatility in synthesizing various metal complexes (Kelly et al., 2003).

Spectroscopic Characterization

Spectral characterization and crystal structure analysis of 1,2-bis(1H-benzimidazol-2-yl)-ethane dihydrochloride have been performed, providing insight into the molecular structure of derivatives (Tavman & Sayil, 2013).

Magnetic Properties Analysis

1,2-Bis(inden-1-yl)ethane-derived compounds have been used to study the magnetic properties of azide-bridged manganese(III) chains, elucidating direct magnetostructural correlations (Song et al., 2014).

Charge-Transfer Complex Formation

The compound has been involved in the synthesis of dimeric 1,n-bis(3,6-diethylcarbazol-9-yl)alkanes, which have been studied for their charge transfer complex formations with π-acceptors, highlighting its role in understanding charge transfer mechanisms (Asker & Filiz, 2013).

properties

IUPAC Name

1-[2-(1H-inden-1-yl)ethyl]-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-12,17-18H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWJQOQFTNPBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C=CC2=C1)CCC3C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369860, DTXSID501312944
Record name 1,2-bisindenylethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(1-indenyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bisindenylethane

CAS RN

15721-07-0, 136946-81-1
Record name 1,2-Bis(1-indenyl)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15721-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-bisindenylethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(1-indenyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indene, 1,1'-(1,2-ethanediyl)bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

50.8 g of indene (437 mmol) were dissolved under an inert atmosphere in 500 ml of tetrahydrofuran in a 2-necked 2 l flask and cooled to -78° C. 175 ml of n-butyllithium (2.5 M in hexane, 437.5 mmol) were added dropwise slowly (1 hour). The mixture was allowed to warm again to room temperature and was stirred for a further 4 hours. It was cooled to -78° C., and 40.42 g of 1,2-dibromoethane (215 mmol) dissolved in 100 ml of tetrahydrofuran were added dropwise (within 20 minutes). After the end of the addition, the temperature was taken to 50° C., stirring was continued for 12 hours, and the mixture was then allowed to cool to room temperature, and 20 ml of water were added. The organic phase was dried and the residue was extracted with pentane. Evaporation in vacuum gave 28.65 g of product (yield=51.6%).
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
Quantity
40.42 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
51.6%

Synthesis routes and methods II

Procedure details

1,4-bis(phenylsulfonyl)butane (16.9 g, 50.0 mmol) obtained in the above-mentioned (1) was dissolved in tetrahydrofuran (500 ml). After cooling to 0° C., 128 ml (n-butyllithium: 205 mmol) of a hexane solution having an n-butyllithium concentration of 1.6 mol/l was added. After 1 hour, a tetrahydrofuran solution (500 mol) of o-xylene dichloride (17.9 g, 102 mmol) was added to the solution which was being vigorously stirred, followed by stirring at room temperature for 2 hours. Next, the solution was cooled to −78° C., and a tetrahydrofuran solution (250 ml) of lithiumdiisopropylamide prepared from a hexane solution (256 ml) having an n-butyllithium concentration of 1.6 mol/l and diisopropylamine (57.7 ml) was slowly added thereto. After 30 minutes, 5% hydrochloric acid (200 ml) was added at 0C. The solution was extracted with ethyl acetate, and the collected organic layer was dried over anhydrous magnesium sulfate. After concentration under reduced pressure, Soxhlet extraction using hexane was carried out to obtain a desired product. Its yield was 2.0 g, i.e., 15%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
o-xylene dichloride
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
500 mol
Type
reactant
Reaction Step Two
Quantity
128 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
57.7 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Six
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
250 mL
Type
reactant
Reaction Step Eight
Quantity
256 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

Into a 2 liter two-necked round-bottomed flask, 50 g of indene (437 mmol) were dissolved under inert atmosphere with 500 ml of tetrahydrofuran and were cooled to −78°C. By slow dropping (1 hour) 175 ml of n-butyllithium (2.5M in hexane, 437.5 mmol) were added. The mixture was allowed to heat up to room temperature and was kept under stirring for 4 hours. It was cooled to −78° C. and 40.42 g of dibromoethane (215 mmol) dissolved in 100 ml of tetrahydrofuran were dropped (within 20 minutes). After the end of the addition, the temperature was raised to 50° C., the whole was kept under stirring for 12 hours, then was cooled down to room temperature and 20 ml of water were added. The organic phase was dried and the residue was extracted with pentane. By evaporation under vacuum 28.65 g of product were obtained (yield=51.6%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
Quantity
40.42 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
51.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(inden-1-yl)ethane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(inden-1-yl)ethane
Reactant of Route 3
1,2-Bis(inden-1-yl)ethane
Reactant of Route 4
1,2-Bis(inden-1-yl)ethane
Reactant of Route 5
1,2-Bis(inden-1-yl)ethane
Reactant of Route 6
Reactant of Route 6
1,2-Bis(inden-1-yl)ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.